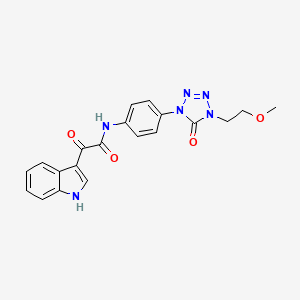![molecular formula C12H12O2 B2830287 4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione CAS No. 70050-88-3](/img/structure/B2830287.png)
4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione is a complex organic compound with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol . This compound is characterized by its tricyclic structure, which includes three fused rings and a diene (two double bonds) system. It is primarily used in research settings and has various applications in chemistry and related fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, where a diene reacts with a dienophile to form the tricyclic core structure. Subsequent steps involve functional group modifications to introduce the methyl and dione groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Industrial production would also require stringent quality control measures to meet research-grade specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: Various nucleophiles can substitute the hydrogen atoms in the methyl or diene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[6.2.1.0^{2,7}]undeca-4,9-diene-3,6-dione: Lacks the methyl group, which can affect its reactivity and biological activity.
9-Methyltricyclo[4.2.1.1^{2,5}]deca-3,7-diene-9,10-diol: A similar tricyclic compound with different functional groups and molecular structure.
Uniqueness
4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione is unique due to its specific tricyclic structure and functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-methyltricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-6-4-9(13)10-7-2-3-8(5-7)11(10)12(6)14/h2-4,7-8,10-11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJNELUVYOGFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2C3CC(C2C1=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2830205.png)






![4-(dipropylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2830215.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2830223.png)

![4-methoxy-1-methyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2830226.png)
![3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2830227.png)
